molecular formula C15H16F2N8 B6459695 4-(difluoromethyl)-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2549041-22-5

4-(difluoromethyl)-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No. B6459695
CAS RN: 2549041-22-5
M. Wt: 346.34 g/mol
InChI Key: GLRUMXIMCQZIEY-UHFFFAOYSA-N
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Description

The compound “4-(difluoromethyl)-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines and their derivatives have been reported to possess various pharmacological activities like antimicrobial, antitumor, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is similar to purines, which makes them bioisosteres with purines . This structural similarity allows these compounds to interact with biological targets in a similar manner to purines.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines include reactions with electrophilic and nucleophilic reagents . The yield of the reaction was reported to be 62% .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can be determined using various spectroscopic techniques. For example, the 1H NMR spectrum of a related compound showed signals corresponding to various types of protons in the molecule .

Future Directions

The future directions in the research of pyrazolo[3,4-d]pyrimidines could involve the design and synthesis of novel derivatives with higher selectivity as anticancer agents . The development of these compounds as selective tumor drugs that inhibit certain receptors and signaling pathways could be a promising strategy for cancer treatment .

properties

IUPAC Name

4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N8/c1-9-21-11(13(16)17)6-12(22-9)24-2-4-25(5-3-24)15-10-7-20-23-14(10)18-8-19-15/h6-8,13H,2-5H2,1H3,(H,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRUMXIMCQZIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(difluoromethyl)-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

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